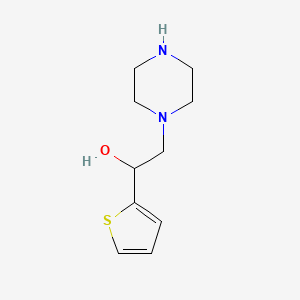

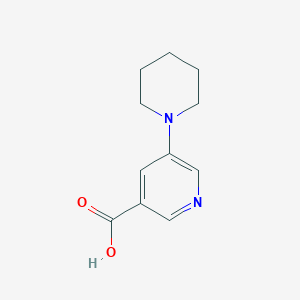

5-(Piperidin-1-yl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

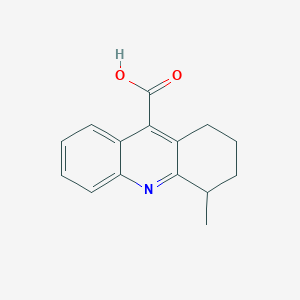

“5-(Piperidin-1-yl)nicotinic acid” is a chemical compound with the CAS Number: 878742-33-7 . It has a molecular weight of 206.24 . The compound is a solid at room temperature .

Molecular Structure Analysis

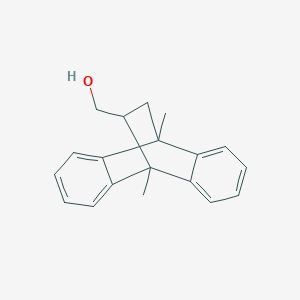

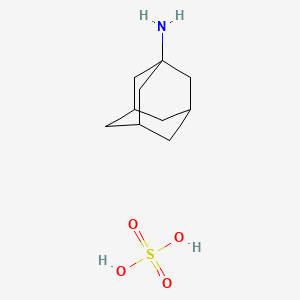

The InChI Code for “5-(Piperidin-1-yl)nicotinic acid” is 1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) . This indicates that the compound has a piperidine ring attached to a nicotinic acid molecule.

Physical And Chemical Properties Analysis

“5-(Piperidin-1-yl)nicotinic acid” is a solid at room temperature . It has a molecular weight of 206.24 . The compound is stored in a refrigerator .

Aplicaciones Científicas De Investigación

1. Industrial Applications

5-(Piperidin-1-yl)nicotinic acid, a derivative of nicotinic acid, has potential industrial applications. Nicotinic acid itself is used as an antipelagic agent and is an essential nutrient found in vitamin PP, necessary for humans and animals. The industrial production of nicotinic acid typically involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. However, this process produces nitrous oxide, a potent greenhouse gas. Therefore, research has focused on ecological methods to produce nicotinic acid from commercially available raw materials, with the aim of meeting green chemistry needs and reducing environmental burdens (Lisicki, Nowak, & Orlińska, 2022).

2. Herbicidal Activity

Recent studies have explored the use of nicotinic acid derivatives, including 5-(Piperidin-1-yl)nicotinic acid, for developing novel herbicides. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid showed promising herbicidal activity against various plants, indicating potential use in weed control. The structure-activity relationships highlighted in these studies could guide the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021).

3. Synthesis of Alkaloids

Nicotinic acid derivatives, including 5-(Piperidin-1-yl)nicotinic acid, play a crucial role in the enantiomeric synthesis of various piperidine and pyrrolidine alkaloids found in tobacco. These alkaloids, such as nornicotine and anatabine, have natural occurrence in tobacco and hold importance in various biological activities. Research in this area has developed efficient synthetic pathways for these alkaloids, starting from common chiral precursors derived from nicotinic acid (Felpin et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Direcciones Futuras

While specific future directions for “5-(Piperidin-1-yl)nicotinic acid” are not mentioned in the sources I found, piperidine derivatives have been the subject of ongoing research due to their wide range of bioactivities . They have potential therapeutic applications against various types of cancers and other diseases .

Propiedades

IUPAC Name |

5-piperidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDWYCKLOPCIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406235 |

Source

|

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-1-yl)nicotinic acid | |

CAS RN |

878742-33-7 |

Source

|

| Record name | 5-(piperidin-1-yl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.